![molecular formula C17H11N3O4S2 B15355976 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. The combination of its benzenesulfonyl, nitrothiophen, and pyrrolopyridine moieties makes it an interesting subject of study in medicinal chemistry, organic synthesis, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions
Industrial Production Methods
While laboratory-scale synthesis is well-documented, industrial production methods are more specialized and might involve optimized reaction conditions for higher yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: undergoes various chemical reactions, including:
Oxidation: : Converts it to sulfoxides or sulfones.
Reduction: : Nitro group reduction leads to amino derivatives.
Substitution: : Aromatic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Performed using agents like tin(II) chloride or hydrogenation catalysts.
Substitution: : Typically involves halogens or strong bases under controlled conditions.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields amino derivatives.
Substitution: : Leads to various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a key intermediate in designing ligands for coordination chemistry.
Biology and Medicine
This compound is explored for its potential in drug discovery. Its unique structure offers possibilities for designing molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industry, the compound finds applications in the development of specialty materials, including conductive polymers and advanced organic electronics.
Mécanisme D'action
The mechanism of action for 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity by binding to the active site or influencing signal transduction pathways.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, receptors in cellular signaling, and proteins crucial for cell division and apoptosis.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: is unique due to its combined structural features, which are not commonly found together in other compounds. Similar compounds include:
1-(Benzenesulfonyl)pyrrole: : Shares the benzenesulfonyl group but lacks the nitrothiophen moiety.
3-(5-Nitrothiophen-2-yl)pyrrolidine: : Contains the nitrothiophen group but differs in the core structure.
These similar compounds highlight the distinctiveness of This compound
Anything else you’re curious about with this compound?
Propriétés
Formule moléculaire |
C17H11N3O4S2 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H11N3O4S2/c21-20(22)16-9-8-15(25-16)14-11-19(17-13(14)7-4-10-18-17)26(23,24)12-5-2-1-3-6-12/h1-11H |
Clé InChI |
CZDXNCYGBRFDHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=CC=C(S4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
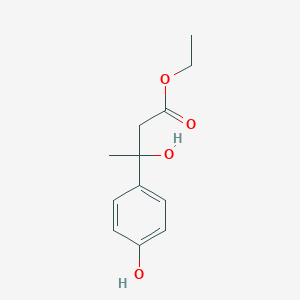
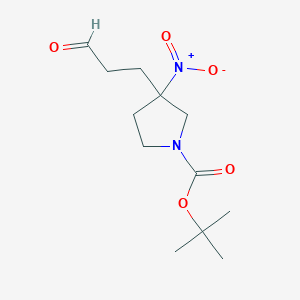
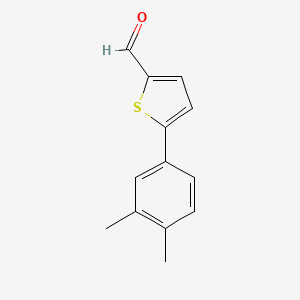
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
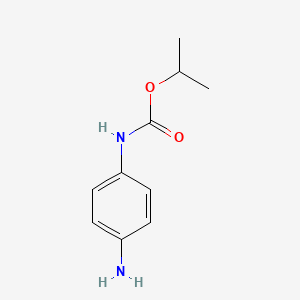
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

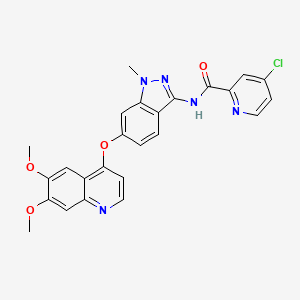
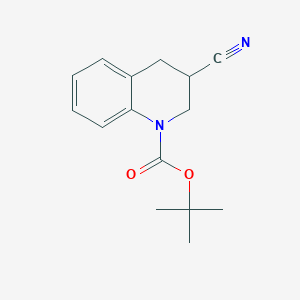
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)

